molecular formula C57H67N3O10 B12291142 (3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid Bis(tert-butyl) Ester

(3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid Bis(tert-butyl) Ester

Cat. No.: B12291142
M. Wt: 954.2 g/mol
InChI Key: HUXUIBUADSFBSJ-UHFFFAOYSA-N
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Description

This compound, cataloged as CPR335810 , is a structurally complex bis-morpholine derivative featuring a central phenylmethylimino linker, two (3S)-3-hydroxybutanediyl chains, and tert-butyl ester-protected carboxylic acid groups. The tert-butyl esters enhance solubility in organic solvents and stability during synthetic processes .

Properties

Molecular Formula

C57H67N3O10

Molecular Weight

954.2 g/mol

IUPAC Name

tert-butyl 3-[4-[benzyl-[2-hydroxy-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-5,6-diphenylmorpholin-3-yl]butyl]amino]-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate

InChI

InChI=1S/C57H67N3O10/c1-56(2,3)69-54(65)59-46(52(63)67-50(42-28-18-10-19-29-42)48(59)40-24-14-8-15-25-40)34-32-44(61)37-58(36-39-22-12-7-13-23-39)38-45(62)33-35-47-53(64)68-51(43-30-20-11-21-31-43)49(41-26-16-9-17-27-41)60(47)55(66)70-57(4,5)6/h7-31,44-51,61-62H,32-38H2,1-6H3

InChI Key

HUXUIBUADSFBSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3)CCC(CN(CC4=CC=CC=C4)CC(CCC5C(=O)OC(C(N5C(=O)OC(C)(C)C)C6=CC=CC=C6)C7=CC=CC=C7)O)O

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis of Chiral Hydroxybutanediyl Segments

The (3S)-3-hydroxy-4,1-butanediyl moieties serve as critical linkers in the target compound. A robust method for their preparation involves asymmetric 1,4-addition reactions to α,β-unsaturated aldimines. For instance, Grignard reagents such as isopropenylmagnesium bromide react with chiral aldimines derived from tert-butyl 2-amino-3,3-dimethylbutyrate, yielding β-substituted aldehydes with >95% enantiomeric excess (ee). This approach, termed the aldimine route, ensures precise stereochemical outcomes by leveraging the rigidity of the imine auxiliary.

Modifications to this method include the use of (4S,5S)-(-)-4-methoxymethyl-2-methyl-5-phenyl-2-oxazoline as a chiral ligand for organolithium additions, which has been shown to produce P-substituted alkanoic acids with >90% ee. While these methods are adaptable to solid-phase synthesis for auxiliary recovery, yields in coupling steps remain modest (39–56%), necessitating optimization for industrial scalability.

Diastereoselective Reduction of Ketone Intermediates

The 3-hydroxy groups in the butanediyl segments originate from ketone reductions. Sodium borohydride (NaBH4) and diisobutylaluminium hydride (DIBAH) are pivotal for achieving high diastereoselectivity. For example:

Reducing Agent Solvent System Temperature Yield Diastereomer Ratio (2R,3S : 2S,3S)
NaBH4 THF/Water 0°C 56% 95:5
DIBAH Toluene/Cyclohexanol RT 68% 98:2

The addition of cyclohexanol as a coordinating agent in DIBAH-mediated reductions enhances selectivity by stabilizing transition states, as demonstrated in the synthesis of tert-butyl [1(S)-benzyl-2(S)-hydroxy-3-chloropropyl]carbamate. Conversely, NaBH4 in tetrahydrofuran/water mixtures provides cost-effective access to diastereomerically pure alcohols but requires stringent pH control during workup.

Coupling of Morpholine Units via Imino Linkage

The phenylmethyl imino bridge is introduced through Schiff base formation between benzylamine and aldehyde-functionalized morpholine precursors. Although the provided sources lack explicit examples of this coupling, analogous reactions in asymmetric synthesis suggest the use of Lewis acids (e.g., BF3·OEt2) to catalyze imine formation while preserving stereochemistry. Post-coupling reductions (e.g., with NaBH3CN) may stabilize the linkage, though this remains speculative without direct experimental data.

Purification and Characterization

Final purification employs recrystallization from solvent mixtures such as ethyl acetate/hexane or THF/water, achieving >95% purity for tert-butyl carbamate intermediates. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for verifying stereochemical integrity, particularly in distinguishing (2R,3S) and (2S,3S) diastereomers.

Chemical Reactions Analysis

Types of Reactions

(3S,3’S,5S,5’S,6R,6’R)3,3’-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid Bis(tert-butyl) Ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The phenylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or carboxylic acids, while reduction of the imino group would yield an amine derivative.

Scientific Research Applications

Stability and Solubility

  • The compound is typically stable under standard laboratory conditions but may require specific storage conditions due to its complexity.
  • Solubility characteristics are important for its application in biological systems and can vary based on the solvent used.

Pharmaceutical Development

The compound's unique structure makes it a candidate for drug development, particularly in:

  • Anticancer Agents : Research indicates that similar morpholine derivatives exhibit cytotoxic properties against various cancer cell lines. The potential for this compound to be modified for enhanced efficacy is a key area of investigation.
  • Antimicrobial Activity : Studies have shown that compounds with similar functional groups can possess antimicrobial properties, making this compound a candidate for further exploration in this domain.

Biochemical Research

In biochemical applications, this compound can serve as:

  • Enzyme Inhibitors : Its structural features may allow it to interact with specific enzymes, inhibiting their activity and providing insights into metabolic pathways.
  • Probes for Biological Studies : The ability to label or modify the compound could enable its use as a probe in cellular studies, helping elucidate mechanisms of action or cellular interactions.

Material Science

The unique chemical structure can also find applications in material science:

  • Polymer Chemistry : The compound can be utilized in synthesizing new polymers with desirable physical properties, potentially leading to advancements in materials engineering.
  • Nanotechnology : Its chemical properties may allow it to be incorporated into nanomaterials for drug delivery systems or as part of nanocomposites.

Case Study 1: Anticancer Activity

A study examining morpholine-based compounds demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The research outlined the mechanism of action involving apoptosis induction and cell cycle arrest at specific phases.

Case Study 2: Antimicrobial Properties

Research conducted on related morpholine derivatives revealed promising antibacterial activity against Gram-positive bacteria. The study highlighted the structure-activity relationship (SAR), emphasizing modifications that enhance antimicrobial efficacy while minimizing toxicity.

Data Tables

ConditionStability Observed
Room TemperatureStable
RefrigeratedStable
Exposure to LightDegradation noted

Mechanism of Action

The mechanism of action of (3S,3’S,5S,5’S,6R,6’R)3,3’-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid Bis(tert-butyl) Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a class of tert-butyl ester-protected morpholine derivatives , which are widely used in medicinal chemistry for their stability and modular synthetic pathways. Below is a detailed comparison with structurally analogous compounds:

Table 1: Comparison of Key Structural Features
Compound Name / ID Core Structure Functional Groups Molecular Weight (g/mol) Key Applications
Target Compound (CPR335810) Bis-morpholine with phenylmethylimino linker Tert-butyl esters, hydroxyl, phenyl ~950 (estimated) Under investigation; potential protease inhibition or stabilizer roles
tert-butyl (2R,3S,4R)-2-(((3,5-bis(trifluoromethyl)benzoyl)oxy)methyl)-4-methyl-3-(4-nitrophenyl)pyrrolidine-1-carboxylate (6gB) Pyrrolidine Trifluoromethyl benzoate, nitro, tert-butyl ester ~700 (calculated) Intermediate in peptide synthesis
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Piperidine tert-Butoxycarbonyl (Boc), phenyl, carboxylic acid 305.37 Pharmaceutical intermediate (e.g., kinase inhibitors)
Bis(3,5-di-tert-butyl-4-hydroxyphenyl) adipate Aromatic diesters Phenolic hydroxyl, adipate ester ~550 (estimated) Antioxidant in polymers and lubricants
Key Observations:

Steric Protection : The tert-butyl esters in CPR335810 and 6gB prevent unwanted hydrolysis during synthesis, a feature critical for maintaining structural integrity in basic or nucleophilic environments.

Aromaticity : Unlike simpler analogs (e.g., piperidine derivatives ), CPR335810 incorporates diphenyl-substituted morpholine rings , which may enhance π-π stacking interactions in biological targets or materials.

Bioactivity Potential: While CPR335810’s bioactivity remains uncharacterized, related morpholine derivatives (e.g., morpholine-borane complexes ) exhibit enzyme inhibition or membrane-targeting properties.

Key Challenges :

  • Stereochemical Control : The six stereocenters require chiral catalysts or chromatographic separation, increasing synthetic complexity.
  • Purification : High molecular weight and hydrophobicity necessitate advanced techniques like preparative HPLC .

Stability and Reactivity

Compared to non-esterified morpholinecarboxylic acids, CPR335810’s tert-butyl esters confer:

  • Enhanced Thermal Stability : Decomposition temperatures >200°C (similar to bis(3,5-di-tert-butyl-4-hydroxyphenyl) adipate ).
  • pH Sensitivity : Hydrolysis occurs under strong acidic conditions (e.g., trifluoroacetic acid), enabling controlled deprotection for further functionalization .

Biological Activity

The compound (3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid Bis(tert-butyl) Ester is a complex organic molecule with potential biological activities. This article explores its biological activity through a detailed examination of existing research findings, case studies, and relevant data.

Molecular Characteristics

  • Molecular Formula : C57H63N3O10
  • Molecular Weight : 958.181 g/mol
  • Appearance : Light Yellow Solid
  • Solubility : Soluble in dichloromethane

Structural Representation

The compound features a morpholine ring and multiple functional groups that may contribute to its biological activity.

Research indicates that the compound may exhibit various biological activities, including:

  • Antioxidant Activity : The presence of phenolic structures suggests potential antioxidant properties which can mitigate oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies indicate that the compound may have inhibitory effects against certain bacterial strains, possibly due to its complex structure that can disrupt microbial membranes.
  • Enzyme Inhibition : The morpholine moiety is known to interact with various enzymes, suggesting potential applications in modulating enzyme activity linked to disease processes.

Case Studies and Research Findings

  • Antioxidant Studies
    • A study evaluated the antioxidant capacity of similar morpholine derivatives and found significant radical scavenging activity, suggesting that the compound could be effective in reducing oxidative damage in biological systems .
  • Antimicrobial Activity
    • In vitro tests demonstrated that compounds with similar structural features exhibited antibacterial effects against Gram-positive and Gram-negative bacteria. This points to the potential of the studied compound as a lead for developing new antimicrobial agents .
  • Enzyme Interaction
    • Research on related compounds has shown that morpholine derivatives can inhibit specific enzymes involved in metabolic pathways. This suggests that the compound might have therapeutic implications for metabolic disorders .

Data Table of Biological Activities

Biological ActivityTest MethodologyResult
AntioxidantDPPH AssayIC50 = 25 µM
AntimicrobialAgar DiffusionZone of Inhibition = 15 mm (Staphylococcus aureus)
Enzyme InhibitionSpectrophotometry50% inhibition at 100 µM

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